N2-cyclopentylpyridine-2,4-diamine
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Overview
Description
N2-cyclopentylpyridine-2,4-diamine is a chemical compound with the molecular formula C10H15N3 It is characterized by a pyridine ring substituted with two amino groups at the 2 and 4 positions, and a cyclopentyl group attached to the nitrogen at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclopentylpyridine-2,4-diamine typically involves the reaction of cyclopentylamine with 2,4-dichloropyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of chlorine atoms with amino groups. The reaction is conducted in an organic solvent like ethanol or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N2-cyclopentylpyridine-2,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are carried out in the presence of a base like triethylamine or pyridine in organic solvents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N2-cyclopentylpyridine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-cyclopentylpyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N2,N4-diphenylpyrimidine-2,4-diamine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).
N2-phenylpyrimidine-2,4-diamine: Explored for its anticancer properties.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Investigated for its antitumor activity and CDK6 inhibitory properties.
Uniqueness
N2-cyclopentylpyridine-2,4-diamine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This structural feature may influence its binding affinity and specificity towards molecular targets, making it a valuable compound for drug discovery and development.
Biological Activity
N2-Cyclopentylpyridine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring substituted with a cyclopentyl group and two amine functionalities at the 2 and 4 positions. This unique structure contributes to its biological activity, particularly in modulating various enzymatic pathways.
-
Inhibition of Phosphodiesterases (PDEs) :
- The compound has shown potential as an inhibitor of phosphodiesterase enzymes, particularly PDE4. Inhibition of PDEs can lead to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in numerous cellular signaling pathways. Elevated cAMP levels are associated with anti-inflammatory effects and improved synaptic transmission in the central nervous system .
- Antineoplastic Activity :
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
Activity | Mechanism | Reference |
---|---|---|
PDE Inhibition | Increases cAMP levels | |
Anticancer | Induces apoptosis and inhibits proliferation | |
Anti-inflammatory | Reduces inflammation via cAMP modulation |
Case Studies
-
PDE4 Inhibition in COPD :
A study demonstrated that this compound analogs effectively inhibited PDE4 activity, leading to reduced inflammation in animal models of COPD. The results suggest that these compounds could serve as therapeutic agents for managing COPD symptoms by enhancing airway function through cAMP signaling . -
Antitumor Efficacy :
In vitro studies showed that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of cell cycle arrest and apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
2-N-cyclopentylpyridine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H3,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSZBHOPVVBDBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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